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Compound of Interest

Compound Name: Anticancer agent 239

Cat. No.: B15582470 Get Quote

The identity of "Anticancer agent 239" presents a case of scientific ambiguity, with the

designation referring to several distinct therapeutic candidates in preclinical development. This

guide focuses on the most prominently documented of these, YH239 and its potent derivative

YH239-EE, while also acknowledging other compounds that share this numerical identifier.

This technical document is intended for researchers, scientists, and drug development

professionals, providing an in-depth overview of the molecular structure, mechanism of action,

and experimental data associated with the p53-MDM2 inhibitor YH239-EE. The information is

compiled from peer-reviewed scientific literature and technical data sheets.

Introduction to YH239 and YH239-EE
YH239 and its ethyl ester prodrug, YH239-EE, are novel small molecule inhibitors targeting the

crucial protein-protein interaction between the tumor suppressor p53 and its primary negative

regulator, the E3 ubiquitin ligase MDM2.[1] In many cancers, the p53 pathway is functionally

inactivated by the overexpression of MDM2, which leads to the degradation of p53 and allows

cancer cells to evade apoptosis. By disrupting the p53-MDM2 interaction, YH239 and YH239-

EE aim to stabilize and reactivate p53, thereby restoring its tumor-suppressive functions.[2][3]

The ethyl ester modification in YH239-EE enhances its cellular permeability, leading to more

potent anticancer activity compared to the parent compound YH239.[1]
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While the precise chemical structure of YH239 and YH239-EE is proprietary and not fully

disclosed in all public-facing documents, they are described as indole-based compounds.[4]

The chirality of YH239-EE is a critical aspect of its activity, with the (+) enantiomer

demonstrating significantly higher pro-apoptotic and necrotic effects in cancer cells compared

to the (-) enantiomer.[1]

Another compound cataloged in public databases as "Anticancer agent 239" possesses the

molecular formula C37H36F3IN4S. However, a comprehensive body of research detailing its

biological activity and mechanism of action is not as readily available as that for YH239-EE.

Mechanism of Action
The primary mechanism of action for YH239-EE is the direct inhibition of the p53-MDM2

interaction.[2] By binding to the p53-binding pocket of MDM2, YH239-EE competitively

prevents MDM2 from associating with p53.[2] This leads to the stabilization and accumulation

of p53 in the nucleus.[2] The elevated levels of active p53 then act as a transcription factor to

upregulate a cascade of downstream target genes, including p21, BAX, and PUMA, which are

instrumental in inducing cell cycle arrest and apoptosis.[2][3]
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Caption: Mechanism of action of YH239-EE.
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Quantitative Data
The cytotoxic effects of YH239 and YH239-EE have been evaluated in various cancer cell

lines. The following tables summarize the key quantitative findings.

Table 1: In Vitro Cytotoxicity of YH239 and YH239-EE

Compound Cell Line IC50 (µM)

YH239 MCF7 37.78[1]

YH239-EE MCF7 8.45[1]

Table 2: Apoptosis and Necrosis Induction by YH239-EE Enantiomers in MCF7 Cells

Compound Apoptosis and Necrosis (%)

YH239-EE (unspecified mixture) 40[5]

YH239 4.92[5]

(+)-YH239-EE 84.48[1]

(-)-YH239-EE 48.71[1]

Experimental Protocols
Cell Viability Assay (MTT Assay)

This assay is employed to measure the cytotoxic effects of the compounds on cancer cells.[6]

Cell Seeding: Cancer cells (e.g., MCF7) are seeded in a 96-well plate at a density of 5,000-

10,000 cells per well and allowed to adhere overnight.

Treatment: Cells are treated with varying concentrations of YH239-EE, its enantiomers, or

YH239 for 72 hours. A vehicle control (DMSO) is also included.

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4
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hours at 37°C.

Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added

to dissolve the formazan crystals.

Analysis: The absorbance is measured at 570 nm using a microplate reader. Cell viability is

calculated as a percentage relative to the vehicle-treated control cells.

Apoptosis and Necrosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic,

and necrotic cells.[3]

Cell Treatment: Cells are treated with the compounds for a specified duration.

Staining: Cells are harvested and washed, then resuspended in Annexin V binding buffer.

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

Analysis: The stained cells are analyzed by flow cytometry. The different cell populations are

identified based on their fluorescence:

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Caption: Workflow for Annexin V/PI apoptosis assay.
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It is important for researchers to be aware of other compounds that may be referred to as

"Anticancer agent 239" to avoid confusion.

ML239: A potent and selective inhibitor of breast cancer stem cells with an IC50 of 1.16 µM.

[5][7] It is thought to act through the activation of fatty acid desaturase 2 (FADS2).[5]

Neo-tanshinlactone: A natural product isolated from Salvia miltiorrhiza. A publication titled

"Antitumor Agents. 239..." details its activity, suggesting the number refers to its place in a

series of publications rather than the compound's name.[8] It has shown selective growth

inhibition of ER+ breast cancer cell lines.[9]

T138067 (Batabulin): An antitumor agent that covalently modifies β-tubulin at cysteine

residue 239 (Cys-239), thereby disrupting microtubule polymerization.[10][11] In this case,

"239" refers to the amino acid position in the target protein.

Conclusion
YH239-EE stands out as a promising p53-MDM2 inhibitor with a well-defined mechanism of

action and significant preclinical anticancer activity.[2][3] The enhanced potency of its ethyl

ester form and the stereospecificity of its enantiomers underscore the potential for rational drug

design to improve therapeutic efficacy.[1] The data presented here provide a strong foundation

for the continued investigation and development of YH239-EE as a novel therapeutic agent for

cancers with a functional p53 pathway. Researchers are advised to be precise in their

nomenclature to distinguish this agent from other compounds that are also associated with the

"239" identifier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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